molecular formula C17H15BrClN3O2 B11566168 N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide

N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11566168
M. Wt: 408.7 g/mol
InChI Key: YNPRMULOMKCLMH-RGVLZGJSSA-N
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Description

N-(2-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings

Properties

Molecular Formula

C17H15BrClN3O2

Molecular Weight

408.7 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(3-chlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrClN3O2/c18-14-6-1-2-7-15(14)21-16(23)8-9-17(24)22-20-11-12-4-3-5-13(19)10-12/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

YNPRMULOMKCLMH-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoyl chloride with 3-chlorobenzaldehyde hydrazone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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